molecular formula C12H12N2O4 B1306876 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid CAS No. 726-88-5

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

Cat. No.: B1306876
CAS No.: 726-88-5
M. Wt: 248.23 g/mol
InChI Key: HUTGHTWQKNQAIP-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the cyclization of amido-nitriles or the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a methyl-substituted diketone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalytic systems to enhance yield and purity. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.

    Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while reduction can produce hydro-imidazolidinones. Substitution reactions can introduce various functional groups onto the phenyl or methyl moieties.

Scientific Research Applications

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core, combined with the phenyl and acetic acid moieties, makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(8-5-3-2-4-6-8)10(17)14(7-9(15)16)11(18)13-12/h2-6H,7H2,1H3,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTGHTWQKNQAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393279
Record name (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726-88-5
Record name (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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